molecular formula C20H25N3O2S B6757657 N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B6757657
M. Wt: 371.5 g/mol
InChI Key: OKMBMQLROYZGAE-UHFFFAOYSA-N
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Description

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thiazole moiety, and a methoxyphenyl group, which contribute to its diverse chemical behavior and potential biological activities.

Properties

IUPAC Name

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-17-4-2-3-16(11-17)14-7-9-23(10-8-14)20(24)21-12-19-22-18(13-26-19)15-5-6-15/h2-4,11,13-15H,5-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMBMQLROYZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCN(CC2)C(=O)NCC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a reductive amination reaction involving a suitable aldehyde and an amine.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.

    Final Coupling and Purification: The final step involves coupling the thiazole and piperidine intermediates, followed by purification using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the reduction of the thiazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazole derivatives.

Scientific Research Applications

N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]-4-(3-methoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity

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